molecular formula C15H19NO4 B1455078 (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid CAS No. 1187933-24-9

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Cat. No. B1455078
M. Wt: 277.31 g/mol
InChI Key: QQCOVXZKKNSHFI-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid” is a useful research chemical . It is also known as CBZ-amino acid. The molecular weight is 277.32 and the molecular formula is C15H19NO4 .


Molecular Structure Analysis

The IUPAC name of this compound is (2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid . The Canonical SMILES representation is CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.32 and a molecular formula of C15H19NO4 . It has a LogP of 2.44620, indicating its lipophilicity . It has a topological polar surface area of 66.8, which can influence its ability to cross cell membranes .

Scientific Research Applications

Synthesis and Modification

  • Diastereoselective Synthesis : A study by Kano et al. (1988) outlines the highly diastereoselective synthesis of β, γ-Diamino Acids from D-Phenylalanine, which involves the conversion of certain compounds to their diastereomeric forms. This process includes the use of (2R, 3S)-N-Cbz-2-amino-3-hydroxy-1-phenylbutane (S. Kano, T. Yokomatsu, H. Iwasawa, S. Shibuya, 1988).
  • Chemoselective Esterification : A method described by Lee et al. (2001) involves the transformation of a series of carboxylic acids to their corresponding methyl esters, highlighting a chemoselective process (A. Lee, Hui-Chun Yang, Feng-Yih Su, 2001).
  • Stereocontrolled Synthesis : Mulzer et al. (2000) report on the stereocontrolled synthesis of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, demonstrating the preparation of all eight possible stereoisomers of this compound (J. Mulzer, Frank Schülzchen, J. Bats, 2000).

Applications in Organic Chemistry and Biochemistry

Use in Natural Product Synthesis

  • Building Blocks in Total Synthesis : Papadaki et al. (2020) reported on the synthesis of chiral N1-Cbz, N2-H derivative of the piperazic acid monomer, which is a valuable building block in the total synthesis of natural products containing this nonproteinogenic amino acid (Evanthia Papadaki, D. Georgiadis, Michail Tsakos, 2020).

Miscellaneous Applications

  • Cocrystal Formation and Stability : Jayasankar et al. (2009) studied the role of cocrystal and solution chemistry on the formation and stability of cocrystals with different stoichiometry. The study focuses on Carbamazepine−4-aminobenzoic acid (CBZ−4ABA) cocrystals, providing insights into how cocrystals form and remain stable under various conditions (A. Jayasankar, L. Reddy, Sarah J. Bethune, N. Rodríguez-Hornedo, 2009).

properties

IUPAC Name

(2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCOVXZKKNSHFI-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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